molecular formula C6H2BrClFI B1519912 1-Bromo-5-chloro-3-fluoro-2-iodobenzene CAS No. 201849-16-3

1-Bromo-5-chloro-3-fluoro-2-iodobenzene

Cat. No. B1519912
M. Wt: 335.34 g/mol
InChI Key: IKJUIUCZEXVZMB-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-3-fluoro-2-iodobenzene is a chemical compound with the molecular weight of 335.34 . It is used in the preparation of a variety of organic compounds for organic electronic devices .


Molecular Structure Analysis

The molecular formula of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene is C6H2BrClFI . The average mass is 335.340 Da and the monoisotopic mass is 333.805695 Da .


Physical And Chemical Properties Analysis

The physical form of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene is a white to yellow powder or crystals . It is stored in a refrigerator .

Scientific Research Applications

    Organic Electronics

    • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene can be used to prepare various organic compounds for organic electronic devices .

    Synthesis of Antidepressant Molecules

    • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene might be used in the synthesis of antidepressant molecules .
    • The synthesis of antidepressant molecules often involves metal-catalyzed reactions . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

    Preparation of Organic Compounds

    • 1-Bromo-5-chloro-2-fluoro-3-iodobenzene can be used to prepare various organic compounds .

    Synthesis of Benzo[b]thiophene-2-carboxamidines

    • 1-Bromo-5-chloro-2-fluoro-3-iodobenzene might be used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .
    • The synthesis often involves palladium-catalyzed hydroarylation of arylpropiolamides .

    Synthesis of Structural Analogues of Molecular Glassformers

    • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene can be used in the synthesis of structural analogues of molecular glassformers .
    • The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure .

    Preparation of Organic Compounds for Organic Electronic Devices

    • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene can be used to prepare various organic compounds for organic electronic devices .

Safety And Hazards

The safety information available indicates that 1-Bromo-5-chloro-3-fluoro-2-iodobenzene has hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

1-bromo-5-chloro-3-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJUIUCZEXVZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659331
Record name 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-chloro-3-fluoro-2-iodobenzene

CAS RN

201849-16-3
Record name 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yang, D Lu, W Guan, SF Yin… - The Journal of Organic …, 2022 - ACS Publications
… The reaction of 1,3-diethynylbenzene with 1-bromo-5-chloro-3-fluoro-2-iodobenzene gave the desired product (9m) in 83% yield, which can continue to be transformed into other …
Number of citations: 3 pubs.acs.org

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